Magnoloside C is a phenylethanoid glycoside derived from the bark of Magnolia officinalis, a plant known for its medicinal properties. This compound belongs to a class of natural products that exhibit various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The pharmacological potential of Magnoloside C has garnered interest in both scientific and industrial applications, particularly in the fields of herbal medicine and dietary supplements.
Magnoloside C is primarily sourced from the bark of Magnolia officinalis. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate phenylethanoid glycosides from the plant material. Following extraction, chromatographic techniques are employed for purification, ensuring that the compound is obtained in a high-purity form suitable for research and application.
Magnoloside C is classified as a phenylethanoid glycoside. This classification indicates that it consists of a phenolic moiety linked to a sugar component, which is characteristic of many bioactive compounds derived from plants. Phenylethanoid glycosides are known for their diverse pharmacological activities and are often studied for their therapeutic potential.
The synthesis of Magnoloside C can be achieved through both natural extraction and synthetic methods. The extraction involves:
In terms of synthetic routes, recent studies have explored biogenetic-type synthesis approaches that mimic natural biosynthetic pathways, utilizing enzymes such as laccases to catalyze reactions leading to the formation of Magnoloside C from simpler phenolic precursors.
The optimization of extraction and synthesis conditions is crucial for maximizing yield and purity. Factors such as solvent choice, temperature, and reaction time play significant roles in the efficiency of both extraction and enzymatic synthesis processes.
Magnoloside C has a complex molecular structure characterized by its phenolic core and sugar moiety. The detailed molecular formula is typically represented as , indicating the presence of multiple hydroxyl groups that contribute to its bioactivity.
Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed to elucidate the structure of Magnoloside C. These techniques provide insights into the arrangement of atoms within the molecule, confirming its identity and purity.
Magnoloside C undergoes various chemical reactions typical for phenylethanoid glycosides:
The reactivity of Magnoloside C can be influenced by factors such as pH, temperature, and the presence of catalysts or reagents. Understanding these reactions is essential for developing synthetic routes and applications in drug formulation.
The mechanism by which Magnoloside C exerts its biological effects often involves interaction with cellular pathways related to oxidative stress and inflammation. It may enhance antioxidant defenses by upregulating endogenous antioxidant enzymes or scavenging free radicals directly.
Research indicates that Magnoloside C exhibits significant antioxidant activity compared to standard antioxidants like quercetin and ascorbic acid. Its ability to modulate signaling pathways related to inflammation further supports its therapeutic potential in various diseases.
Magnoloside C is typically characterized by its solubility in polar solvents such as water and ethanol due to its glycosidic nature. It may appear as a white crystalline solid when isolated in pure form.
The stability and reactivity of Magnoloside C are influenced by environmental factors such as light, temperature, and pH levels. Studies have shown that prolonged exposure to high temperatures can lead to degradation products, underscoring the importance of controlled storage conditions.
Analytical techniques like HPLC are routinely used to assess purity and stability over time, ensuring that formulations containing Magnoloside C maintain their efficacy.
Magnoloside C has potential applications in several areas:
The ongoing research into Magnoloside C's pharmacological effects continues to reveal new potential uses in medicine and industry, highlighting its importance as a bioactive compound derived from natural sources.
Magnoloside C is a specialized phenylethanoid glycoside (PhG) predominantly biosynthesized in the reproductive tissues (fruits) and cambial regions of Magnolia officinalis var. biloba [1] [5]. Its biosynthesis initiates with the phenylpropanoid pathway, where phenylalanine is deaminated to cinnamic acid by phenylalanine ammonia-lyase (PAL). Subsequent enzymatic steps involve hydroxylation and methylation to yield caffeic acid and 3,4-dihydroxyphenylethanol (hydroxytyrosol) [5] [7]. The unique structural features of Magnoloside C arise from the glycosylation of hydroxytyrosol at the C8 position by UDP-glucosyltransferases (UGTs), forming a β-glucopyranoside intermediate. Crucially, Magnoloside C contains a rare β-allopyranose core, distinguished from common glucopyranose by its C3 epimerization. This sugar moiety is further substituted at O-4 by a trans-caffeoyl unit, catalyzed by BAHD acyltransferases [1] [7].
Transcriptomic analyses of M. officinalis bark and fruits reveal elevated expression of genes encoding:
Table 1: Key Enzymes in Magnoloside C Biosynthesis
Enzyme Class | Gene Identifier | Function | Tissue Specificity |
---|---|---|---|
Glycosyltransferase | UGT78D1 | Glucosylation of hydroxytyrosol | Fruit, Bark Cambium |
Acyltransferase | AT1 | Caffeoyl transfer to allopyranose | Fruit |
Rhamnosyltransferase | RhaT1 | Terminal α-rhamnose attachment | Bark Cambium |
Biotechnological approaches significantly enhance Magnoloside C production by overcoming limitations of field cultivation (e.g., 10–15 year growth cycles and low natural abundance ≤0.8% dry weight) [5] [9]. Key strategies include:
Elicitor-Mediated Upregulation:Methyl jasmonate (MeJA, 100 μM) and salicylic acid (SA, 50 μM) treatments upregulate PAL and UGT expression in M. officinalis cell suspension cultures. This elevates Magnoloside C yields by 3.2-fold within 14 days compared to untreated controls [5].
Hairy Root Cultures:Agrobacterium rhizogenes-transformed roots expressing *auxin biosynthesis genes (iaaM, iaaH) show 2.4-fold higher Magnoloside C accumulation under optimized conditions (25°C, 16-hr photoperiod, B5 medium) [9].
Metabolic Engineering:Heterologous expression of M. officinalis UGT78D1 and AT1 in Nicotiana benthamiana enables de novo Magnoloside C synthesis (≈12 mg/g DW). Co-expression with Arabidopsis transcription factor PAP1 further boosts pathway flux [9] [10].
Table 2: Magnoloside C Enhancement via Biotechnological Strategies
Strategy | Conditions | Yield Increase | Timeframe |
---|---|---|---|
MeJA Elicitation | 100 μM, cell cultures | 3.2-fold | 14 days |
Hairy Root Cultivation | B5 medium, 25°C, 16-hr light | 2.4-fold | 28 days |
Heterologous Production | N. benthamiana + UGT78D1/AT1/PAP1 | 12 mg/g DW | 10 days |
Magnoloside C co-occurs with structurally analogous PhGs in M. officinalis var. biloba fruits and bark, but exhibits distinct structural and functional properties [1] [6] [7]:
Sugar Core Variations:Unlike Magnoloside Ia (glucopyranose core) and Magnoloside Ib (galactopyranose), Magnoloside C features β-allopyranose—a C3 epimer of glucose. This configuration enhances its free radical scavenging capacity (IC~50~ DPPH = 8.7 μM vs. 12.3 μM for Magnoloside Ia) [1] [5].
Acylation Patterns:Magnoloside C contains a single trans-caffeoyl group at O-4 of allopyranose. In contrast, Magnolosides IIa and IIb possess p-coumaroyl or feruloyl moieties, reducing their antioxidant potency by 30–40% [7].
Glycosylation Complexity:While Magnoloside Va has a branched trisaccharide chain, Magnoloside C maintains a simpler disaccharide structure (allose → rhamnose), improving its bioavailability and mitochondrial protective effects in vitro [1] [3].
Table 3: Structural and Functional Comparison of Key PhGs in M. officinalis
Compound | Core Sugar | Acyl Group | Radical Scavenging (IC~50~, μM) | Mitochondrial Protection |
---|---|---|---|---|
Magnoloside C | β-Allopyranose | Caffeoyl (O-4) | 8.7 (DPPH) | ++++ |
Magnoloside Ia | β-Glucopyranose | Caffeoyl (O-4) | 12.3 (DPPH) | +++ |
Magnoloside Ib | β-Galactopyranose | p-Coumaroyl | 18.6 (DPPH) | ++ |
Magnoloside IIa | β-Allopyranose | Feruloyl (O-3) | 24.1 (DPPH) | + |
Mass spectrometry-based profiling of M. officinalis extracts identifies Magnoloside C as a diagnostic ion at m/z 623.1999 [M−H]⁻, with MS/MS fragments at m/z 461 (loss of rhamnose) and 315 (caffeoyl-allose) [6]. UPLC-QTOF/MS analyses further distinguish it from isomers like Magnoloside H (same mass, differing in acylation site) through characteristic retention times (12.7 min vs. 14.2 min for Magnoloside H) [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0